molecular formula C10H11ClO2 B2484408 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one CAS No. 90743-04-7

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B2484408
CAS No.: 90743-04-7
M. Wt: 198.65
InChI Key: VAACEAMVUSTYDX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one ( 90743-04-7) is a chemical compound with a molecular formula of C10H11ClO2 and a molecular weight of 198.65 g/mol . This beta-ketone derivative features a chloro-substituted phenolic ring, a structure that serves as a valuable synthon in organic and medicinal chemistry research. Its distinct reactivity, governed by the phenolic hydroxyl and ketone functional groups, makes it a versatile building block for synthesizing more complex molecules, including potential pharmaceutical intermediates and ligands for metal coordination complexes. Researchers can utilize this compound for developing novel chemical entities in drug discovery projects, particularly in constructing heterocyclic scaffolds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAACEAMVUSTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90743-04-7
Record name 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chloro group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chloro and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one, a halogenated aromatic hydroxyl ketone, has garnered attention due to its diverse biological activities. This compound exhibits significant antioxidant properties and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClO2. Its structure includes a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC10H12ClO2
Molecular Weight202.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

This compound has been identified as a potent antioxidant. Studies indicate that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies aimed at addressing antibiotic resistance. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate its specific pathways and efficacy in vivo.

Study on Antioxidant Efficacy

In a controlled study evaluating the antioxidant capacity of various phenolic compounds, this compound was found to outperform several known antioxidants, including butylated hydroxytoluene (BHT). The study utilized DPPH and ABTS assays to measure radical scavenging activity, confirming its potential as a natural antioxidant agent .

Antimicrobial Screening

A series of antimicrobial susceptibility tests were conducted against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. This suggests its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one, and how are reaction conditions tailored to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step chlorination/amination of precursor aryl ketones. Key steps include:

  • Chlorination : Using thionyl chloride (SOCl₂) or Cl₂ gas under controlled temperatures (0–25°C) to introduce chloro groups while minimizing over-chlorination .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

  • Optimization : Batch reactors are common in labs, but continuous flow systems improve scalability and reduce byproducts in industrial settings .

    Synthesis Parameter Laboratory Scale Industrial Scale
    Reactor TypeBatchContinuous Flow
    CatalystAlCl₃ or FeCl₃Heterogeneous catalysts (e.g., zeolites)
    Yield60–75%80–90%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (methyl group) and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .
  • IR : C=O stretch at ~1680 cm⁻¹ and O–H (phenolic) at ~3200 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 212.06 (calculated for C₁₀H₁₀ClO₂) .

Q. What are the primary reactivity patterns of this compound, and how do functional groups influence its chemical behavior?

  • Methodological Answer :

  • Hydroxyl Group : Participates in hydrogen bonding and acid-base reactions (pKa ~9.5), enabling derivatization via alkylation or acylation .
  • Ketone : Reduces to secondary alcohol (NaBH₄/EtOH) or undergoes nucleophilic addition (Grignard reagents) .
  • Chloro Substituent : Susceptible to SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

  • Methodological Answer :

  • Directing Effects : The hydroxyl group acts as a strong para/ortho director, while the electron-withdrawing chloro group meta-directs substitutions. Computational studies (DFT) show activation energies for bromination at the 4-position are ~15 kcal/mol lower than at the 6-position .
  • Case Study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (85% selectivity) due to resonance stabilization of the intermediate .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound and its derivatives?

  • Methodological Answer :

  • Assay Design :

Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .

Dose-Response : Use broth microdilution (MIC values) and time-kill kinetics (log CFU reduction over 24h) .

  • Key Finding : Derivatives with epoxide groups (e.g., SAC-3) show MICs of 8–16 µg/mL against Xanthomonas citri, outperforming parent compounds by 4-fold .

Q. What computational approaches are used to predict the interaction of this compound with biological targets, such as enzymes or DNA?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models binding to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between the hydroxyl group and Asp73 .
  • MD Simulations : GROMACS trajectories (100 ns) show stable binding (RMSD <2 Å) of the chloro-phenyl moiety in hydrophobic pockets .

Q. How can contradictions in reported synthetic yields (60–90%) be resolved through experimental design?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example:
  • Catalyst Screening : FeCl₃ yields 72% vs. AlCl₃ (65%) due to reduced side reactions .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

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